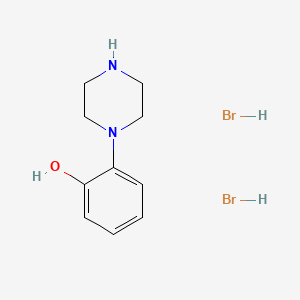

1-(2-羟苯基)哌嗪二氢溴酸盐

描述

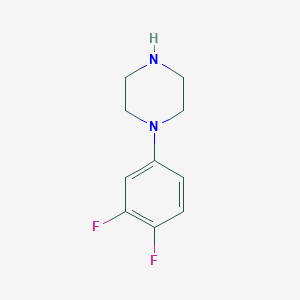

The compound "1-(2-Hydroxyphenyl)piperazine dihydrobromide" is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential biological activities, including antidepressant, antianxiety, antimalarial, and opioid receptor antagonist properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For instance, compounds with a furan and oxazole moiety attached to a piperazine ring were synthesized starting from 2-acetylfuran and subjected to a series of reactions including Claisen Schmidt condensation, cyclization, and Mannich's reaction . Another approach involved starting from (2S)-piperazine-2-carboxylic acid dihydrochloride to produce differentially protected 2-(hydroxymethyl)piperazines . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine was described, starting from 2,6-dichloro-nitrobenzene and involving steps such as alkylation, acidulation, and reduction .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a dihydrochloride salt of a piperazine derivative was elucidated using NMR techniques including DEPT, H-H COSY, HMQC, and HMBC . The crystal structures of certain anti-malarial piperazine derivatives were also reported, highlighting the importance of specific substituents and molecular conformations for biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity and site of chemical reactivity can be studied using molecular electrostatic potential (MEP) mapping. Natural bond orbital (NBO) analysis can provide insights into the stability of the molecules arising from hyperconjugative interactions and charge delocalization . The synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involved a cyclocondensation reaction, demonstrating the versatility of piperazine derivatives in forming different ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The vibrational and electronic properties of phenyl substituted piperazines were investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and DFT calculations were performed to assign vibrational frequencies and to understand the electronic properties of these compounds . The crystal structure of a piperazinedione derivative revealed non-planarity and dihedral angles between the piperazinedione and aromatic rings, which could affect its physical properties .

科学研究应用

可卡因滥用的潜在治疗剂

研究人员已经开发了针对可卡因滥用治疗的长效剂,涉及哌嗪类化合物的羟基化衍生物。这些衍生物显示出显着的对映选择性,其中 S 对映异构体表现出更高的多巴胺转运蛋白 (DAT) 亲和力,这对于它们的治疗潜力至关重要。值得注意的是,已经发现化合物具有很高的 DAT 选择性,在提高细胞外多巴胺水平和抑制动物模型中可卡因维持的反应方面显示出有希望的结果 (Hsin 等,2002)。

新型抗抑郁和抗焦虑化合物

已经合成了一系列新的哌嗪衍生物并评估了它们的抗抑郁和抗焦虑活性。这些化合物在小鼠的行为测试中表现出显着的效果,表明它们作为治疗抑郁症和焦虑症的新型治疗剂的潜力 (Kumar 等,2017)。

抗骨癌活性

由 1-(2-羟苯基)哌嗪衍生的杂环化合物的合成和评估显示出有希望的抗骨癌活性。该化合物对各种人骨癌细胞系表现出显着的体外抗癌活性,突出了其在癌症治疗中的潜力 (Lv 等,2019)。

阿片受体拮抗剂

研究已经确定 1-取代的 4-(3-羟苯基)哌嗪为纯阿片受体拮抗剂。这些化合物在 μ、δ 和 κ 受体上表现出有效的活性,表明它们在治疗阿片类药物相关疾病中的潜在应用 (Carroll 等,2010)。

代谢研究和合成过程

研究还集中在哌嗪衍生物的生物合成和代谢物的鉴定上,深入了解它们的代谢途径和潜在治疗应用。此外,已经开发了合成这些化合物的新的工艺,为它们的生产提供了更高效、更具成本效益的方法 (Uldam 等,2011)。

未来方向

属性

IUPAC Name |

2-piperazin-1-ylphenol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZWSACJABVWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206989 | |

| Record name | o-(1-Piperazinyl)phenol dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58260-69-8 | |

| Record name | o-(1-Piperazinyl)phenol dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058260698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol dihydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKW2NN243X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)